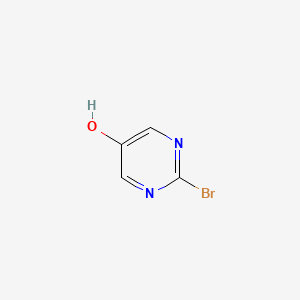

2-Bromopyrimidin-5-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUDDDWGZQPDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676936 | |

| Record name | 2-Bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240621-87-7 | |

| Record name | 2-Bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol

Abstract

This compound is a key heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry, drug discovery, and materials science. Its unique trifunctional nature—possessing a reactive bromine atom, an acidic hydroxyl group, and an electron-deficient pyrimidine core—renders it a versatile synthon for the construction of complex molecular architectures. The bromine at the C2 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The hydroxyl group at the C5 position offers a handle for etherification, esterification, or other modifications. This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations of this compound, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate.[1]

| Property | Value | Source |

| CAS Number | 1240621-87-7 | [2][3][4] |

| Molecular Formula | C₄H₃BrN₂O | [2][3][4] |

| Molecular Weight | 174.99 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=C(C=NC(=N1)Br)O | [2][3] |

| Appearance | White to off-white powder/crystals | [5] |

| Storage | 2-8°C, sealed in a dry environment | [5][6] |

Spectroscopic Signature Analysis

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Two distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring. These would appear as singlets or closely coupled doublets. A broad singlet for the hydroxyl proton (O-H), which is exchangeable with D₂O, could appear over a wide chemical shift range. |

| ¹³C NMR | Four signals are expected for the carbon atoms of the pyrimidine ring. The carbon bearing the bromine (C2) would be significantly downfield. The carbon attached to the hydroxyl group (C5) would also be deshielded. |

| Mass Spec (MS) | A characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity (~1:1 ratio) would be observed at m/z ≈ 174 and 176, respectively. |

| Infrared (IR) | A broad absorption band in the range of 3200-3600 cm⁻¹ for the O-H stretching of the hydroxyl group. Sharp peaks in the 1550-1650 cm⁻¹ region corresponding to C=N and C=C stretching vibrations of the aromatic pyrimidine ring. A C-Br stretch would be observed in the fingerprint region (typically 500-650 cm⁻¹). |

Synthesis and Reactivity: A Versatile Chemical Hub

The synthetic utility of this compound stems from its capacity to undergo selective transformations at its key functional groups.

Plausible Synthetic Route

A direct, documented synthesis of this compound is not prevalent in the searched literature. However, a logical approach can be extrapolated from established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by functionalization. One plausible, albeit generalized, pathway could involve the bromination of a pre-existing pyrimidin-5-ol scaffold.

Caption: Plausible synthetic route to this compound.

Step-by-Step Generalized Bromination Protocol

-

Dissolution: Dissolve the starting material, pyrimidin-5-ol, in a suitable inert solvent such as acetonitrile or dichloromethane. Causality: An inert solvent is chosen to prevent side reactions with the brominating agent or the substrate.

-

Cooling: Cool the solution in an ice bath (0°C). Causality: Bromination reactions can be exothermic; cooling helps control the reaction rate and minimize the formation of over-brominated byproducts.

-

Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution. Causality: NBS is a mild and selective source of electrophilic bromine, making it ideal for functionalizing electron-rich heterocyclic systems.

-

Reaction: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product via column chromatography or recrystallization to yield pure this compound.

Core Reactivity

The molecule's value lies in its predictable and versatile reactivity, making it a cornerstone for building molecular diversity.

Caption: Key reactivity pathways of this compound.

-

Cross-Coupling Reactions (at C2-Br): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the most powerful application of this building block.[6]

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, a critical step in the synthesis of many pharmaceuticals.[6]

-

Sonogashira Coupling: Reacts with terminal alkynes to create C-C triple bonds.

-

-

Reactions at the Hydroxyl Group (at C5-OH): The phenolic hydroxyl group is nucleophilic and can be readily functionalized.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a base followed by reaction with an alkyl halide yields ethers. This is demonstrated in the synthesis of Macitentan, where a similar 5-bromo-2-pyrimidinyl group is connected via an ether linkage.[7]

-

O-Acylation: Reaction with acyl chlorides or anhydrides forms esters.

-

Applications in Drug Discovery and Beyond

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including antivirals and anticancer agents.[1] this compound serves as a crucial intermediate for synthesizing complex molecules with therapeutic potential.

-

Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology. This building block allows for the exploration of structure-activity relationships (SAR) by modifying the C2 and C5 positions to optimize binding to target kinases.[6]

-

Antiviral Agents: Many nucleoside analogs used as antiviral drugs feature a pyrimidine base. Derivatives of this compound can be used to synthesize novel non-nucleoside antivirals.[6][8]

-

Endothelin Receptor Antagonists: The 5-bromo-2-pyrimidinyl motif is a key component of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[7] This highlights the real-world application of this chemical scaffold in approved therapeutics.

-

Agrochemicals: The inherent biological activity of the pyrimidine ring makes its derivatives candidates for the development of new herbicides and pesticides.[5][6]

-

Materials Science: While less common, its reactive nature and potential for polymerization have been noted for applications in plastics and optical materials.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification (GHS Classification)

Based on available data, the compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

-

Spill Management: In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[9] Avoid generating dust.[9][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Recommended storage temperature is between 2-8°C.[6] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity. The ability to selectively functionalize the C2 position via robust cross-coupling chemistry, combined with the potential for modification at the C5 hydroxyl group, provides chemists with a powerful tool for the rapid generation of diverse and complex molecules. Its proven relevance in the synthesis of approved pharmaceuticals underscores its significance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is paramount to unlocking its full potential in the laboratory.

References

-

This compound | 1240621-87-7 | QZB62187. Biosynth.

-

This compound | C4H3BrN2O | CID 46864086. PubChem.

-

2-amino-5-bromopyrimidin-4-ol hydrobromide SDS, 1215597-17-3 Safety Data Sheets. BOC Sciences.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

This compound | 1240621-87-7. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Aldrich 554146 - SAFETY DATA SHEET. Sigma-Aldrich.

-

2-Amino-5-bromopyrimidine. Chem-Impex.

-

2-Amino-5-bromopyrimidine synthesis. ChemicalBook.

-

2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook.

-

5-Bromopyrimidin-2-ol - CAS:214290-49-0. Sunway Pharm Ltd.

-

This compound. MySkinRecipes.

-

2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310. PubChem.

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. PubChem.

-

5-Bromopyrimidin-2-ol CAS NO.214290-49-0. LookChem.

-

Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.

-

(2S)-1-(5-bromopyrimidin-2-yl)propan-2-ol | C7H9BrN2O | CID 165655568. PubChem.

-

1240621-87-7 Cas No. | this compound. Apollo Scientific.

-

2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum. ChemicalBook.

-

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol. Ambeed.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.

-

The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. Benchchem.

-

Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed.

-

2-Amino-5-bromopyrimidine 98. Sigma-Aldrich.

-

2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048. PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1240621-87-7 | QZB62187 [biosynth.com]

- 3. This compound | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1240621-87-7 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-Bromopyrimidin-2-ol, CasNo.214290-49-0 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol (CAS: 1240621-87-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopyrimidin-5-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, and plausible synthetic pathways based on established chemical principles. A core focus is placed on the reactivity of this molecule, particularly the strategic utility of its bromo and hydroxyl functionalities in advanced organic synthesis, including palladium-catalyzed cross-coupling reactions. Potential applications in the design of bioactive molecules, with an emphasis on kinase inhibitors, are discussed. Furthermore, this guide includes predicted spectroscopic data to aid in characterization, detailed safety and handling protocols, and a curated list of references to support further investigation.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

The pyrimidine scaffold is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds, owing to its presence in nucleobases and its capacity for diverse chemical modifications. This compound (CAS: 1240621-87-7) emerges as a particularly valuable building block, possessing two key functional groups—a reactive bromine atom and a nucleophilic hydroxyl group—on an electron-deficient pyrimidine ring. This unique arrangement offers synthetic chemists a versatile platform for constructing complex molecular architectures.

The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities.[1] The hydroxyl group at the 5-position provides a site for etherification or esterification, and its electronic influence on the pyrimidine ring modulates the reactivity of the C-Br bond. These features make this compound a strategic intermediate in the synthesis of targeted therapies, including kinase inhibitors, as well as in the development of novel agrochemicals and functional materials.[2][3][4]

Physicochemical and Structural Properties

This compound is typically a solid at room temperature and possesses properties influenced by the interplay of its functional groups.[5] The hydroxyl group, in particular, enhances its polarity and potential for hydrogen bonding.

| Property | Value | Source |

| CAS Number | 1240621-87-7 | [1][6] |

| Molecular Formula | C₄H₃BrN₂O | [1][6] |

| Molecular Weight | 174.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=NC(=N1)Br)O | [1][6] |

| InChIKey | QHUDDDWGZQPDIC-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (predicted) | [5] |

| Solubility | Soluble in polar organic solvents | [5] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Plausible Synthetic Route

Step-by-Step Methodology:

Step 1: Synthesis of 5-(Benzyloxy)pyrimidin-2-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxypyrimidine in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group.

-

Alkylation: To the resulting mixture, add benzyl bromide (BnBr) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(benzyloxy)pyrimidin-2-ol.

Step 2: Bromination of 5-(Benzyloxy)pyrimidin-2-ol

-

Reaction Setup: Dissolve the 5-(benzyloxy)pyrimidin-2-ol from the previous step in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

-

Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 2-bromo-5-(benzyloxy)pyrimidine can be purified by recrystallization or column chromatography.

Step 3: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified 2-bromo-5-(benzyloxy)pyrimidine in a solvent suitable for hydrogenation, such as ethanol or methanol, in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Figure 1: Plausible synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups. The electron-deficient nature of the pyrimidine ring activates the C2 position, making the bromine atom a good leaving group in nucleophilic aromatic substitution and an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃) to introduce diverse substituents at the 2-position. This is a key strategy in the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the ATP pocket of the target kinase.[7]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to 2-aminopyrimidine derivatives. This compound can be reacted with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP or XPhos) in the presence of a strong base like sodium tert-butoxide. This is particularly relevant in medicinal chemistry, as the amino group can act as a crucial hydrogen bond donor, enhancing the binding affinity of a drug candidate to its biological target.

Reactions at the Hydroxyl Group

The hydroxyl group at the 5-position can undergo standard reactions such as O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This allows for further diversification of the molecule and modulation of its physicochemical properties, such as solubility and lipophilicity.

Figure 2: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules, particularly in the realm of oncology.

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.[7] The ability to introduce diverse substituents at the 2-position of this compound via cross-coupling reactions makes it an ideal starting material for generating libraries of potential kinase inhibitors for high-throughput screening.[3][8] The hydroxyl group at the 5-position can also be functionalized to explore additional interactions within the kinase active site or to improve the pharmacokinetic properties of the molecule.

Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[4] The versatile reactivity of this compound allows for the synthesis of novel compounds that can be screened for their potential to protect crops.

Materials Science: The inherent properties of the pyrimidine ring, such as its ability to participate in π-stacking and hydrogen bonding, make it an attractive component in the design of functional organic materials. This compound can be used as a building block for polymers and other materials with interesting electronic or optical properties.[6]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The proton at the 6-position, being adjacent to two nitrogen atoms, will likely appear as a singlet at a higher chemical shift (δ 8.0-8.5 ppm). The proton at the 4-position will also be a singlet and is expected to be in a similar region. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyrimidine ring carbons. The carbon bearing the bromine atom (C2) will be significantly downfield. The carbon attached to the hydroxyl group (C5) will also be downfield. The other two carbons (C4 and C6) will appear at chemical shifts typical for pyrimidine ring carbons.

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of CO from the pyrimidine ring and cleavage of the C-Br bond.

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification: [1]

-

Harmful if swallowed (Acute toxicity, oral)

-

Causes skin irritation (Skin corrosion/irritation)

-

Causes serious eye irritation (Serious eye damage/eye irritation)

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for organic synthesis, offering multiple avenues for molecular diversification. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors. This technical guide provides a foundation for researchers to understand and effectively utilize this versatile compound in their synthetic endeavors. Further research into the applications of this compound is warranted and is likely to uncover novel therapeutic agents and functional materials.

References

-

Forsythe, A. M., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available from: [Link]

-

Fiehn, O. (n.d.). MS/MS fragmentation. Fiehn Lab. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Lima, A. O., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 26(23), 7205. Available from: [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Allen, D. J., et al. (2019). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Analytical Chemistry, 91(24), 15827-15835. Available from: [Link]

-

Wiensch, E. M., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6524. Available from: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ResearchGate. (2016, January). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. 19(10), 851-864. Available from: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Nature. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved from [Link]

-

PubMed Central. (n.d.). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (2009, February). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, October 25). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]

-

PubMed Central. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN103896935B - The preparation method of 3-[(4-amino-5-pyrimidine base) methyl]-5-(2-ethoxy)-4-methylthiazol nitrate.

-

PubMed. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

- Google Patents. (n.d.). US3855265A - 5-benzyl pyrimidines intermediates therefore, and method.

Sources

- 1. This compound | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 6. This compound | 1240621-87-7 | QZB62187 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Bromopyrimidin-5-ol (CAS No. 1240621-87-7). As a versatile heterocyclic building block, this compound is of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a bromine atom and a hydroxyl group on the pyrimidine ring allows for selective functionalization, making it a valuable precursor in the synthesis of complex bioactive molecules, particularly kinase inhibitors and antiviral agents. This guide delves into the causality behind its synthetic routes, its reactivity in key cross-coupling reactions, and its potential applications, offering field-proven insights for professionals in drug development and organic synthesis.

Core Molecular Structure and Formula

This compound is a substituted pyrimidine with the chemical formula C₄H₃BrN₂O .[1][2][3] Its structure features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 5-position.

The fundamental identifiers and structural representations of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1240621-87-7 | [1][2][4] |

| Molecular Formula | C₄H₃BrN₂O | [1][2][3] |

| Molecular Weight | 174.98 g/mol | [1][3] |

| SMILES | C1=C(C=NC(=N1)Br)O | [1][3] |

| InChI Key | QHUDDDWGZQPDIC-UHFFFAOYSA-N | [3] |

Diagram of this compound's Molecular Structure:

Caption: Keto-enol tautomerism of this compound.

This equilibrium means that in solution, both tautomers are present, and reactions can potentially proceed from either form depending on the reaction conditions and the nature of the reagents. For instance, reactions involving the hydroxyl group (O-alkylation) will proceed from the enol form, while reactions involving the ring nitrogen (N-alkylation) may proceed from the more abundant keto form.

Synthesis and Manufacturing

The synthesis of this compound, or more accurately its tautomer 5-bromo-2-hydroxypyrimidine, is typically achieved through the electrophilic bromination of a pyrimidine precursor. A common and industrially relevant starting material is 2-hydroxypyrimidine.

Generalized Synthesis Workflow:

Caption: General synthesis workflow for 5-bromo-2-hydroxypyrimidine.

Experimental Protocol: Bromination of 2-Hydroxypyrimidine

The following protocol is a representative example based on methodologies described in the patent literature for the synthesis of 5-bromo-2-hydroxypyrimidine. [1][2] Objective: To synthesize 5-bromo-2-hydroxypyrimidine via electrophilic bromination of 2-hydroxypyrimidine.

Materials:

-

2-Hydroxypyrimidine

-

Hydrobromic acid (e.g., 35 wt%)

-

Hydrogen peroxide (e.g., 30 wt%)

-

Catalase (for quenching)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, a mixture of 2-hydroxypyrimidine and hydrobromic acid is prepared. The molar ratio of hydrogen bromide to 2-hydroxypyrimidine is typically in the range of 1:1 to 3:1. [1]2. To this mixture, hydrogen peroxide is added. The molar ratio of hydrogen peroxide to 2-hydroxypyrimidine can vary, for example, from 1:1 to 5:1. [1]3. The reaction mixture is heated to a temperature between 30°C and 100°C and maintained for several hours (e.g., 8-14 hours) to allow for the bromination to proceed. [1]4. Upon completion of the reaction (monitored by a suitable technique like HPLC), the reaction is cooled.

-

If excess hydrogen peroxide is used, it can be quenched by the addition of catalase. [1]6. The product, 5-bromo-2-hydroxypyrimidine, often precipitates from the cooled reaction mixture.

-

The solid product is isolated by filtration, washed with cold water, and dried to yield the final product.

Causality Behind Experimental Choices:

-

Acidic Medium: The use of hydrobromic acid not only serves as a source of bromide but also activates the pyrimidine ring towards electrophilic attack by protonating the ring nitrogens.

-

Brominating Agent: The combination of HBr and H₂O₂ generates bromine in situ, which is a safer and more controlled method for bromination compared to using liquid bromine directly, especially on a large scale. [2]* Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and the formation of potential byproducts. The optimal temperature is determined through process optimization to ensure high yield and purity.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from its two reactive sites: the bromine atom at the C2 position and the hydroxyl group at the C5 position (or the N-H and carbonyl groups of its keto tautomer). The bromine atom is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. [4][5]this compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 2-position of the pyrimidine ring. This reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors. [6][7] Generalized Suzuki-Miyaura Reaction:

Caption: Generalized Suzuki-Miyaura coupling of this compound.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [8][9]This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceuticals. By reacting this compound with primary or secondary amines, various amino substituents can be introduced at the 2-position.

Generalized Buchwald-Hartwig Amination Protocol: This protocol is based on general procedures for the amination of bromo-heterocycles. [10][11][12] Objective: To synthesize a 2-amino-substituted pyrimidin-5-ol via Buchwald-Hartwig amination.

Materials:

-

This compound (or its tautomer)

-

A primary or secondary amine (R¹R²NH)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Heat the reaction mixture with stirring to a temperature typically between 80°C and 110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride), and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the phosphine ligand is critical. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency. [9]* Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the keto tautomer), facilitating its coordination to the palladium center. [12]* Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of compounds targeting a range of biological pathways.

A. Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. [13][14]The 2-aminopyrimidine core, often synthesized via Buchwald-Hartwig amination of a 2-bromopyrimidine precursor, is a common hinge-binding motif in many kinase inhibitors. [15]The strategic derivatization of the 2- and 5-positions of the pyrimidine ring allows for the optimization of potency and selectivity against specific kinases. While direct patent examples starting from this compound are not readily found in public databases, its close analogues are widely used. For instance, a patent for aminopyrimidine compounds as kinase inhibitors describes the general utility of such scaffolds. [16] B. Antiviral Agents

Substituted pyrimidines are also integral to the structure of many antiviral drugs. The ability to functionalize the this compound core through cross-coupling reactions makes it an attractive starting point for building novel antiviral agents. [17][18]The pyrimidine ring can mimic the natural nucleobases, allowing these synthetic analogues to interfere with viral replication processes.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification: [3]* H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. [19]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of complex organic molecules. Its dual reactivity, stemming from the bromine atom amenable to modern cross-coupling reactions and the versatile hydroxyl group (in equilibrium with its keto tautomer), provides medicinal chemists with a powerful tool for generating diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and the nuances of its tautomeric nature is essential for leveraging this building block to its full potential in the development of next-generation pharmaceuticals and agrochemicals. While detailed experimental and spectroscopic data remain somewhat scarce in the public domain, the established chemistry of related pyrimidines provides a solid foundation for its application in research and development.

References

-

Angene. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.

- Google Patents. (n.d.). WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). MX2008005818A - Aminopyrimidines useful as kinase inhibitors.

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

- Google Patents. (n.d.). CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound.

-

PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

- Google Patents. (n.d.). WO2023104882A1 - Antiviral compounds.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

YouTube. (2012). Keto Enol Tautomerism. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

-

Justia Patents. (n.d.). Antiviral therapeutic agents. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1-(5-bromopyrimidin-2-yl)propan-2-ol. Retrieved from [Link]

-

ResearchGate. (2025). Experimental and theoretical investigation on 2-amino 5-bromopyridinium L-tartrate-A new organic charge-transfer crystal for optoelectronics device applications. Retrieved from [Link]

-

MDPI. (n.d.). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

Sources

- 1. This compound | 1240621-87-7 | QZB62187 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1240621-87-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 16. MX2008005818A - Aminopyrimidines useful as kinase inhibitors. - Google Patents [patents.google.com]

- 17. WO2023104882A1 - Antiviral compounds - Google Patents [patents.google.com]

- 18. patents.justia.com [patents.justia.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

This technical guide offers a comprehensive exploration of 2-Bromopyrimidin-5-ol, a heterocyclic building block of considerable interest to researchers, scientists, and professionals in drug development. This document provides a detailed overview of its core physical and chemical properties, outlines plausible synthetic strategies, and discusses its applications as a versatile intermediate in the synthesis of biologically active molecules. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction to a Versatile Pyrimidine Scaffold

The pyrimidine ring is a foundational motif in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3] this compound, with its unique substitution pattern of a reactive bromine atom and a hydroxyl group, presents a valuable scaffold for the synthesis of diverse compound libraries. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative bromine, makes the 2-position susceptible to various nucleophilic and cross-coupling reactions. This inherent reactivity allows for the strategic introduction of a wide array of functional groups, a key aspect in the exploration of structure-activity relationships (SAR) during drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | [4] |

| Molecular Weight | 174.98 g/mol | [4] |

| Appearance | Off-white to pale yellow solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 268.9 ± 35.0 °C (Predicted) | - |

| pKa | 6.56 ± 0.10 (Predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit four signals for the pyrimidine ring carbons. The carbon atom attached to the bromine (C2) is expected to be the most deshielded, appearing at the lowest field.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with peaks at m/z 174 and 176. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules like CO or HCN.[5]

Figure 2: A conceptual synthetic workflow for this compound. This illustrates a direct bromination approach.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the C-Br bond at the 2-position, which is an excellent handle for palladium-catalyzed cross-coupling reactions. [6]This allows for the facile formation of C-C and C-N bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. [7] Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a suitable base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography. [8]

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrimidine ring. [9][10][11] Experimental Protocol: Generalized Buchwald-Hartwig Amination

-

Reaction Setup: In a dry, sealable reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by chromatography. [12][13]

Figure 3: Key reactivity pathways of this compound in the synthesis of potential drug candidates.

Significance in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. [1][2]Several FDA-approved drugs targeting various kinases incorporate a substituted pyrimidine core. [2]The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

This compound serves as an ideal starting point for the synthesis of such inhibitors. The 2-position, functionalized via Suzuki or Buchwald-Hartwig reactions, can be used to introduce moieties that occupy the ATP-binding pocket and interact with specific amino acid residues, thereby conferring potency and selectivity. The 5-hydroxyl group can be a site for further modification to improve physicochemical properties like solubility or to introduce additional interactions with the target protein.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [4]It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse libraries of substituted pyrimidines. The demonstrated importance of the pyrimidine core in kinase inhibitors underscores the potential of this compound as a key intermediate in the development of novel therapeutics. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

References

- Fine Chemical Synthesis with 2-Bromopyrimidine: A Versatile Reagent. (n.d.). Retrieved from a source describing the reactivity of 2-bromopyrimidine.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2006). Tetrahedron Letters, 47(26), 4475-4478.

- Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. (2004).

- 2-Hydroxypyrimidine 557-01-7 wiki. (n.d.). Guidechem.

- 2-Bromopyrimidine synthesis. (n.d.). ChemicalBook. Retrieved from a source describing the synthesis of 2-bromopyrimidine.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). Molecules, 25(18), 4235.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1125-1139.

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (n.d.). Benchchem. Retrieved from a source providing protocols for Suzuki-Miyaura reactions.

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- 2-Hydroxypyrimidine hydrochloride synthesis. (n.d.). ChemicalBook. Retrieved from a source describing the synthesis of 2-hydroxypyrimidine hydrochloride.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12056-12071.

- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16407.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006). Tetrahedron Letters, 47(26), 4475-4478.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1125-1139.

- Preparation of 2-Bromopyrimidines. (1953). The Journal of Organic Chemistry, 18(12), 1753-1757.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2005). Organic Letters, 7(23), 5139-5142.

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2008).

- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2012). Tetrahedron Letters, 53(47), 6355-6358.

- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(5), 1593.

- Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976).

- Process for the production of 2-hydroxypyridine. (1990).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(10), 2633.

- Buchwald–Hartwig amination. (n.d.). In Wikipedia.

- This compound. (n.d.). PubChem.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- 2-Amino-5-bromopyrimidine. (n.d.). PubChem.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from a source explaining the Suzuki coupling.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Bromopyridine(109-04-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Mass Spectrometry: Fragmentation. (n.d.).

- 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol. (n.d.). Ambeed.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- Ion fragmentation of small molecules in mass spectrometry. (2011).

- Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. (2006). Journal of Mass Spectrometry, 41(3), 312-322.

- 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 5-Bromopyrimidin-2-ol. (n.d.). BLD Pharm.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and naturally occurring biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Its inherent biological relevance and synthetic tractability have made it a "privileged scaffold" in drug discovery, leading to the development of a wide array of drugs with diverse pharmacological activities.[3] Pyrimidine derivatives have demonstrated clinical success as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] This guide focuses on a particularly valuable, functionalized pyrimidine derivative: 2-Bromopyrimidin-5-ol.

This compound is a key synthetic intermediate whose strategic placement of a bromo group and a hydroxyl group on the pyrimidine ring offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom at the 2-position serves as a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] The hydroxyl group at the 5-position can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets, or it can be further functionalized to modulate the compound's physicochemical properties. This unique combination of reactive sites makes this compound a highly sought-after building block in the synthesis of targeted therapies, particularly kinase inhibitors and antiviral agents.

Core Molecular Data

| Property | Value |

| IUPAC Name | This compound[5] |

| Synonyms | 2-Bromo-5-hydroxypyrimidine, 5-Pyrimidinol, 2-bromo-[5] |

| CAS Number | 1240621-87-7 |

| Molecular Formula | C₄H₃BrN₂O[5] |

| Molecular Weight | 174.98 g/mol [5] |

| Appearance | Typically a solid |

| Storage | 2-8°C |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound, which can exist in tautomeric equilibrium with 2-bromo-1,2-dihydropyrimidin-5-one, is most commonly achieved through the electrophilic bromination of a pyrimidin-5-ol precursor. The following protocol is a representative method based on established chemical principles for the bromination of hydroxypyrimidines.[6]

Experimental Protocol: Bromination of 2-Hydroxypyrimidine

Objective: To synthesize 2-hydroxy-5-bromopyrimidine, a tautomer of this compound, via electrophilic bromination of 2-hydroxypyrimidine.

Materials:

-

2-Hydroxypyrimidine

-

Bromine

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-hydroxypyrimidine (1.0 eq) and dissolve it in deionized water.

-

Cool the solution to below 5°C using an ice-water bath.

-

Slowly add bromine (1.0 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5°C during the addition.

-

After the complete addition of bromine, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the crude product over anhydrous magnesium sulfate.

-

Purify the crude product by recrystallization from a suitable solvent, such as 85% ethanol, to yield the final product.[6]

Expected Outcome: This method is expected to yield 2-hydroxy-5-bromopyrimidine as a white to off-white solid.

Caption: A generalized workflow for the synthesis of 2-hydroxy-5-bromopyrimidine.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. Its application is particularly prominent in the development of kinase inhibitors and as a potential precursor for antiviral nucleoside analogues.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1][2][3] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.

This compound serves as an excellent starting material for the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

The EGFR signaling pathway is crucial for normal cell growth and proliferation. However, its aberrant activation through mutation or overexpression is a key driver in the development and progression of several cancers, including non-small cell lung cancer.[1][2] EGFR inhibitors block this signaling cascade, leading to the inhibition of tumor growth.

The this compound scaffold can be elaborated to generate potent EGFR inhibitors. The 2-bromo position allows for the introduction of various substituents via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to occupy the hydrophobic pocket of the EGFR active site, thereby enhancing potency and selectivity. The 5-hydroxyl group can form a key hydrogen bond with the hinge region of the kinase, a critical interaction for many EGFR inhibitors.

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.

The JAK-STAT signaling pathway is a critical regulator of the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[7][8][9] JAK inhibitors are a class of drugs that modulate the immune system by blocking the activity of JAK enzymes.

The phenylaminopyrimidine scaffold is a common feature in many JAK inhibitors.[7][10] this compound can be a key precursor in the synthesis of such compounds. The 2-bromo group can be substituted with a suitably functionalized aniline derivative via a Buchwald-Hartwig amination to generate the core phenylaminopyrimidine structure. The 5-hydroxyl group can contribute to the binding affinity and selectivity of the inhibitor.

Antiviral Agents: Building Blocks for Nucleoside Analogues

Nucleoside analogues are a major class of antiviral drugs that act by inhibiting viral polymerases, thus preventing the replication of the viral genome.[11][12][13] These drugs are structurally similar to natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination.

This compound has the potential to serve as a starting material for the synthesis of novel nucleoside analogues. The pyrimidine ring can be coupled with a modified sugar moiety, and the 2-bromo and 5-hydroxy groups can be further functionalized to enhance antiviral activity and selectivity. While specific examples are not yet prevalent in the literature, the synthetic versatility of this molecule makes it an attractive candidate for the development of new antiviral therapies.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategically positioned reactive sites—the 2-bromo and 5-hydroxy groups—provide medicinal chemists with a powerful tool for the synthesis of a wide range of biologically active molecules. The ability to readily perform cross-coupling and other functionalization reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents. As our understanding of the molecular basis of diseases continues to grow, the demand for novel and effective therapeutics will only increase. Versatile building blocks like this compound will undoubtedly play a crucial role in meeting this demand and advancing the field of medicine.

References

-

Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

-

This compound. MySkinRecipes. [Link]

- Synthesis method for 5-bromo-2-fluoropyrimidine.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

-

A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. aws.amazon.com. [Link]

- Preparation method of 2-methyl-5-bromopyrimidine.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Antiviral nucleoside analogs. PMC. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

This compound. PubChem. [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

-

Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. [Link]

-

Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. [Link]

- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.

-

Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. MDPI. [Link]

-

Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 7. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Molecular dissection of Janus kinases as drug targets for inflammatory diseases [frontiersin.org]

- 10. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

2-Bromopyrimidin-5-ol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromopyrimidin-5-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No: 1240621-87-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Given the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies, comparative analysis with structurally related pyrimidine derivatives, and foundational spectroscopic principles to offer a robust framework for its identification and characterization. The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside expert interpretation of the expected spectral data.

Introduction: The Significance of this compound

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[2][4][5] this compound serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors and antiviral agents.[1] Its structure, featuring a bromine atom and a hydroxyl group on the pyrimidine ring, allows for selective functionalization through common synthetic routes like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] Accurate structural elucidation is paramount for quality control and for understanding the reactivity of this key building block. This guide establishes the expected spectroscopic fingerprint of this compound, providing a critical reference for its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic output. The aromatic pyrimidine ring, the electronegative bromine atom, the phenolic hydroxyl group, and the two nitrogen heteroatoms all contribute unique and predictable features in NMR, IR, and MS analyses.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] The analysis below is predictive, based on established principles of chemical shifts and coupling constants for substituted pyrimidines.[7][8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the hydroxyl proton. The nitrogen atoms and the bromine atom in the ring are strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[7]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | ~8.5 - 8.8 | Doublet (d) | ~2-3 Hz | 1H | Located between two electronegative nitrogen atoms, leading to significant deshielding. Coupled to H4 (meta-coupling). |

| H4 | ~8.2 - 8.5 | Doublet (d) | ~2-3 Hz | 1H | Adjacent to a nitrogen atom and influenced by the hydroxyl group. Coupled to H6 (meta-coupling). |

| 5-OH | ~9.0 - 11.0 | Broad Singlet (br s) | - | 1H | Phenolic proton, chemical shift is concentration and solvent dependent. Signal may broaden or exchange with D₂O. |

Note: Predictions are based on typical values for substituted pyrimidines in a solvent like DMSO-d₆. Actual values may vary.

Predicted ¹³C NMR Spectral Data